molecular formula C21H17NO4S B2989064 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate CAS No. 578003-09-5

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

Cat. No.: B2989064
CAS No.: 578003-09-5
M. Wt: 379.43
InChI Key: FRXALTKKHQFNQF-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate (CAS 578003-09-5) is a coumarin-based derivative featuring a benzothiazole moiety at position 3 and a pivaloyl (2,2-dimethylpropanoate) ester at position 7 of the chromen-2-one scaffold. This compound is notable for its structural modifications aimed at optimizing physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-21(2,3)20(24)25-13-9-8-12-10-14(19(23)26-16(12)11-13)18-22-15-6-4-5-7-17(15)27-18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXALTKKHQFNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is a synthetic compound that combines the structural features of coumarins and benzothiazoles. This unique configuration imparts a variety of biological activities, making it a subject of interest in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H15NO5S
Molecular Weight381.4 g/mol
Density1.396 g/cm³
CAS Number300556-29-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Notably, it has been shown to modulate enzyme activity and receptor interactions, which is crucial for its therapeutic potential.

Enzyme Inhibition

Research indicates that compounds with a coumarin backbone exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is relevant for the treatment of neurodegenerative disorders like Alzheimer's disease. For example, related compounds have demonstrated IC50 values as low as 2.7 µM in inhibiting AChE, suggesting that this class of compounds could be effective in enhancing cognitive function by increasing acetylcholine levels in the brain .

Therapeutic Potential

The therapeutic potential of this compound extends to various areas:

1. Anticancer Activity
Studies have shown that derivatives of this compound can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

2. Antibacterial Properties
This compound has also been evaluated for its antibacterial activity against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

3. Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Studies : A study reported that derivatives similar to 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • AChE Inhibition : Another research focused on the synthesis and evaluation of related compounds for their AChE inhibitory potential, revealing promising results that suggest their utility in treating Alzheimer's disease .
  • Antibacterial Evaluation : A comparative study on the antibacterial efficacy of various coumarin derivatives showed that those containing benzothiazole moieties had enhanced antimicrobial activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s key analogues differ primarily in substituents at position 7 of the coumarin core. These modifications influence reactivity, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Substituent and Property Comparison
Compound Name Substituent at Position 7 Molecular Weight Key Properties/Applications
3-(Benzo[d]thiazol-2-yl)-7-hydroxycoumarin (BC-OH) -OH ~290.3 Precursor for derivatization; polar, prone to conjugation
BC-OTf (Triflate Derivative) -OTf (Trifluoromethanesulfonate) ~432.3 Reactive leaving group; used in cross-coupling reactions
3-BTD 7,8-dihydroxy ~316.3 Substrate for COMT-mediated methylation; antioxidative potential
3-BTMD 7-hydroxy-8-methoxy ~330.3 Methylated metabolite of 3-BTD; reduced polarity
Ethyl 2-((3-Benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl)oxy)acetate -OCH₂COOEt 381.4 Ethoxy acetate ester; moderate lipophilicity
Target Compound (Pivalate Ester) -OPiv (Pivalate) ~395.4 High lipophilicity; prodrug design for enhanced absorption

Physicochemical Properties

  • Lipophilicity : The pivalate ester’s bulky tert-butyl group significantly enhances lipophilicity (logP >3), favoring membrane permeability over analogues like BC-OH (logP ~2) or the ethyl oxyacetate derivative (logP ~2.5) .
  • Metabolic Stability : The pivalate group resists esterase hydrolysis longer than smaller esters (e.g., acetate), delaying release of the active 7-hydroxy metabolite . In contrast, 3-BTD undergoes rapid COMT-mediated methylation to 3-BTMD, altering its pharmacokinetic profile .

Q & A

Q. What synthetic methodologies are established for 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate?

The compound can be synthesized via condensation of coumarin derivatives with benzo[d]thiazole precursors. For example, Hamouda et al. (2022) describe a route where 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-imine intermediates are functionalized at the 7-position with pivaloyl groups using standard acylation protocols . Alternative approaches involve reacting 4-(benzo[d]thiazol-2-yl)benzenamine with isothiocyanates to form thiourea intermediates, which are cyclized under acidic conditions to yield structurally related heterocycles .

Q. How can the purity and structure of this compound be validated experimentally?

  • Chromatography : Use HPLC with a C18 column and UV detection (e.g., retention time analysis) to assess purity .
  • Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at δ 160–170 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles, with validation using tools like PLATON to check for structural errors .

Q. What are the key physicochemical properties of this compound?

Experimental data includes:

  • LogP : 10.71 (indicating high lipophilicity)
  • PSA : 80.57 Ų (polar surface area)
  • Melting Point : 135–136°C
  • Solubility : Chloroform-soluble; limited aqueous solubility .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Graph set analysis (Etter’s formalism) can classify hydrogen bonds (e.g., N–H···O, C–H···π) to predict supramolecular motifs. For coumarin-thiazole hybrids, π-π stacking between aromatic rings and C=O···H–C interactions often stabilize layered or helical packing . Computational tools like Mercury can visualize these networks using crystallographic data .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., cytotoxicity or enzyme inhibition) may arise from variations in assay conditions (e.g., cell lines, exposure time). For example:

  • Use standardized protocols like SRB assays for cytotoxicity (e.g., GI50_{50} = 7.54 μM in MCF7 cells after 48 hours) .
  • Validate target engagement via orthogonal methods (e.g., Western blotting for NF-κB pathway inhibition) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking Studies : Target the adenosine A2A receptor or β-catenin binding pockets using AutoDock Vina, focusing on π-π interactions with the benzothiazole moiety .
  • QSAR : Correlate substituent effects (e.g., pivalate vs. ethyl ester) with LogP and bioactivity to optimize pharmacokinetics .

Q. What challenges arise in characterizing photophysical properties for catalytic applications?

Iridium complexes containing benzothiazole-coumarin ligands (e.g., [Ir(bpy)(coumarin)]3+^{3+}) require time-resolved fluorescence to measure excited-state lifetimes. Challenges include aggregation-induced quenching in aqueous media, which can be mitigated using PEGylated formulations .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueKey SignalsReference
1^1H NMRCoumarin C=O (δ 160–170 ppm), benzothiazole protons (δ 7.5–8.5 ppm)
FT-IRC=O stretch (1700 cm1^{-1}), C–O–C (1250 cm1^{-1})
X-rayBond angles: C–S–C (~105°), C–O–C (~120°)

Q. Table 2. Biological Assay Conditions

Assay TypeProtocolReference
CytotoxicitySRB assay, 48-hour exposure, MCF7 cells, GI50_{50} = 7.54 μM
NeuroprotectionCortical neurons, Aβ-induced oxidative stress, NF-κB/β-catenin inhibition

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